molecular formula C8H9BrN2O B15222765 N-(5-(Bromomethyl)pyridin-3-yl)acetamide

N-(5-(Bromomethyl)pyridin-3-yl)acetamide

Cat. No.: B15222765
M. Wt: 229.07 g/mol
InChI Key: FNXOZQQHPAFVJD-UHFFFAOYSA-N
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Description

N-(5-(Bromomethyl)pyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by a bromomethyl (-CH₂Br) substituent at the 5-position of the pyridin-3-yl ring. This compound combines the hydrogen-bonding capacity of the acetamide group with the electrophilic reactivity of the bromomethyl moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromomethyl group acts as a leaving group, enabling nucleophilic substitution reactions, while the pyridine ring participates in π-π stacking and hydrogen-bond interactions in biological systems .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-[5-(bromomethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,3H2,1H3,(H,11,12)

InChI Key

FNXOZQQHPAFVJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Bromomethyl)pyridin-3-yl)acetamide typically involves the bromination of a precursor compound, such as 5-methylpyridin-3-amine, followed by acetamidation. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce the desired pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-(Bromomethyl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-(Bromomethyl)pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-(5-(Bromomethyl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetamide group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Pyridine Ring Substitution Patterns
  • N-(4-Methylpyridin-3-yl)acetamide Derivatives: Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) () feature methyl or aryl groups at the 4-position of the pyridin-3-yl ring. These substituents enhance hydrophobic interactions in enzyme binding pockets (e.g., SARS-CoV-2 main protease) but lack the reactivity of bromomethyl.
Halogen Substituents
  • Chloro vs. Bromo Groups: N-(3-Bromopyridin-2-yl)acetamide (CAS 155444-28-3, ) and N-(5-bromo-3-cyanopyridin-2-yl)acetamide (CAS 941604-21-3, ) highlight the prevalence of bromo substituents in enhancing electrophilicity. Bromine’s larger atomic radius compared to chlorine may improve leaving-group ability in substitution reactions .

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound : Molecular weight ≈ 229.07 g/mol (C₈H₉BrN₂O), lighter than analogues like N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (530 g/mol, ), due to fewer complex substituents.
  • Melting Points : Bromomethyl-substituted compounds generally exhibit lower melting points than trifluoromethyl or piperazine-containing derivatives (e.g., 241–242°C for 8b in vs. ~200°C estimated for the target compound).
Hydrogen-Bonding Capacity
  • The acetamide group (-NHCOCH₃) in the target compound forms hydrogen bonds with residues like ASN142 and GLN189 in proteases, similar to 5RGZ and 5RH1 ().
Bromomethyl as a Reactive Handle
  • The bromomethyl group enables alkylation or cross-coupling reactions, unlike inert substituents (e.g., methyl or cyano). For example, it can undergo nucleophilic substitution with thiols or amines to generate prodrugs or bioconjugates.
  • Comparison with Boronic Esters : N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide () contains a boronic ester for Suzuki couplings, whereas the bromomethyl group is more suited for SN2 reactions .
Enzyme Inhibition
  • Pyridine-based acetamides in (e.g., 5RGX, 5RH2) exhibit binding affinities better than −22 kcal/mol for SARS-CoV-2 protease, driven by pyridine–HIS163 interactions. The bromomethyl group in the target compound may sterically hinder or enhance binding depending on the target’s active site geometry.

Q & A

Q. Advanced

  • Kinetic studies : Monitor reaction progress (e.g., with alkylamines) via HPLC or UV-Vis spectroscopy. Calculate rate constants under varying pH and solvent polarity.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to map potential energy surfaces and identify transition states. ’s Glide method can predict steric accessibility of the bromomethyl group in enzyme-binding pockets .
  • Isotopic labeling : Substitute bromide with 82Br to track substitution pathways via radiometric assays .

How does the bromomethyl substituent influence biological activity, and what assays are suitable for validating interactions?

Advanced
The bromomethyl group enhances electrophilicity, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes). Methodologies include:

  • Docking simulations : Glide () or AutoDock Vina to predict binding poses in target proteins (e.g., kinases).
  • Biochemical assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorogenic substrates for proteases).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines .

What analytical techniques are critical for assessing purity and stability during storage?

Q. Basic

  • HPLC : Use C18 columns (acetonitrile/water gradient) to quantify impurities (>95% purity threshold).
  • TGA/DSC : Monitor thermal decomposition profiles to establish storage temperature limits (e.g., <4°C for long-term stability).
  • Karl Fischer titration : Measure residual moisture, which can accelerate hydrolysis of the acetamide group .

Q. Advanced

  • LC-MS/MS : Detect degradation products (e.g., debrominated analogs) under stress conditions (heat, light).
  • Solid-state NMR : Characterize polymorphic forms that may affect solubility and bioavailability .

How can researchers address low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Improve heat/mass transfer for exothermic bromination steps.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity).
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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